(1R,2R)-1-Amino-1-phenyl-2-pentanol

Stereochemistry Chiral Separation Asymmetric Synthesis

Sourcing defined-stereochemistry chiral building blocks for asymmetric synthesis often leads to uncontrolled variables when racemic or alternate diastereomers are substituted. (1R,2R)-1-Amino-1-phenyl-2-pentanol eliminates this risk by providing the exact (1R,2R) configuration required for reliable, reproducible results. - Guaranteed (1R,2R) stereochemistry eliminates pharmacological or catalytic variability caused by diastereomeric mixtures. - Enables precise SAR studies on MAO enzymes and other chiral targets where spatial orientation governs activity. - Supplied with full analytical documentation, ensuring procurement managers receive the exact chiral block ordered, ready for immediate synthetic use.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
Cat. No. B1367516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-1-Amino-1-phenyl-2-pentanol
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCCCC(C(C1=CC=CC=C1)N)O
InChIInChI=1S/C11H17NO/c1-2-6-10(13)11(12)9-7-4-3-5-8-9/h3-5,7-8,10-11,13H,2,6,12H2,1H3/t10-,11-/m1/s1
InChIKeyMNYHYBGIELVTNM-GHMZBOCLSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,2R)-1-Amino-1-phenyl-2-pentanol Overview


(1R,2R)-1-Amino-1-phenyl-2-pentanol is a chiral vicinal amino alcohol with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . It is characterized by two adjacent chiral centers (1R,2R configuration) bearing an amino and a hydroxyl group, adjacent to a phenyl ring . This specific stereochemistry is a critical determinant of its physical, chemical, and potential biological properties, distinguishing it from its diastereomers and other structural analogs. Its primary utility lies in its role as a chiral building block or intermediate in the asymmetric synthesis of more complex pharmaceutical and biologically active molecules .

Defined (1R,2R) stereochemistry for chiral studies
Chiral building block for asymmetric synthesis
Vicinal amino alcohol with dual functional group reactivity

Substitution Risks for (1R,2R)-1-Amino-1-phenyl-2-pentanol


Direct, quantitative comparator data for (1R,2R)-1-Amino-1-phenyl-2-pentanol against its diastereomers or analogs is currently absent from accessible primary literature, patents, and authoritative databases. However, established principles of stereochemistry and medicinal chemistry dictate that generic substitution of a defined stereoisomer like (1R,2R)-1-Amino-1-phenyl-2-pentanol is scientifically unsound. The specific (1R,2R) configuration leads to a unique three-dimensional orientation of its functional groups, which in turn governs its interaction with chiral environments—including biological receptors, enzymes, and other asymmetric catalysts [1]. Consequently, different stereoisomers of the same molecule (e.g., the (1R,2S) or (1S,2R) forms) can exhibit profoundly different pharmacological profiles, metabolic stability, or catalytic activity [1]. Therefore, in any research context demanding stereochemical integrity—from drug discovery to asymmetric catalysis—replacing the (1R,2R) isomer with a racemic mixture or an alternative diastereomer introduces a significant and uncontrolled variable, rendering the resulting data unreliable and non-reproducible.

Stereochemical mismatch Diastereomers or racemate may alter chiral recognition and reactivity
Unpredictable biological response Isomer shift can change target selectivity and enzyme inhibition profile
Reproducibility risk Substitution introduces uncontrolled variables in stereospecific experiments

(1R,2R)-1-Amino-1-phenyl-2-pentanol: Quantitative Evidence


Stereochemical Configuration as Key Differentiator

High-strength differential evidence (i.e., direct head-to-head comparisons with quantitative data) for (1R,2R)-1-Amino-1-phenyl-2-pentanol against its diastereomers is not available in the public domain. The core differentiation rests on its defined (1R,2R) stereochemistry, a class-level inference with well-established precedence in the scientific literature. The synthesis and selective access to all diastereomers of structurally related amino alcohols (e.g., 1,3-amino alcohols) have been demonstrated, highlighting the importance of controlling stereochemistry to achieve desired properties [1]. While not specific to this pentanol derivative, this principle is universally applicable: the (1R,2R) configuration defines this compound, and any deviation would result in a different molecular entity with distinct, and likely unpredictable, properties. In the absence of direct comparator data, the intrinsic stereochemical identity serves as the most critical and quantifiable point of differentiation.

Configuration
Class-level inference
(1R,2R) stereoisomer defined; diastereomers are distinct entities
Stereochemistry defines the compound; any deviation yields a different molecule
No direct comparator data available
Stereochemistry Chiral Separation Asymmetric Synthesis

MAO-B Inhibition: Cross-Study Comparison

While no direct data exists for (1R,2R)-1-Amino-1-phenyl-2-pentanol, a structurally related compound, 1-amino-2-phenylpentan-2-ol (an isomer with the amino and hydroxyl groups on different carbons), has been evaluated for its inhibition of human recombinant monoamine oxidase B (MAO-B) [1]. It demonstrated an IC50 value of 1.40 µM (1400 nM) in a cell-based assay using 5-phenylacetaldehyde as a substrate [1]. This provides a cross-study comparable data point for the broader amino-phenylpentanol scaffold. In stark contrast, a different isomer, 2-amino-1-phenylpentan-1-ol (CAS 773794-81-3), was found to be significantly less potent against MAO-A, exhibiting an IC50 of 50 nM in a separate assay [2]. These findings underscore how subtle shifts in the position of functional groups within this molecular class can lead to dramatic differences in biological target engagement and potency.

Enzyme inhibition
Cross-study comparable
Isomer A: IC50 1.40 µM (MAO-B)
Isomer B: IC50 50 nM (MAO-A)
Isomer shift alters target selectivity and potency by >28-fold
No data for (1R,2R) compound; scaffold-level inference only
Monoamine Oxidase Neurochemistry Enzyme Inhibition

(1R,2R)-1-Amino-1-phenyl-2-pentanol: Validated Applications


Asymmetric Synthesis and Chiral Ligands

The defined (1R,2R) stereochemistry of this amino alcohol makes it a suitable candidate as a chiral building block or auxiliary in asymmetric synthesis. It can be used to construct more complex, enantiomerically pure molecules where the precise spatial arrangement of atoms is crucial for downstream biological activity or material properties [1]. Its utility is based on the established principle that chiral vicinal amino alcohols are valuable tools for inducing stereoselectivity in chemical reactions.

Neurological Target Profiling & SAR

Given the demonstrated, albeit scaffold-level, activity of related isomers against monoamine oxidase enzymes (MAO-A and MAO-B) [1], (1R,2R)-1-Amino-1-phenyl-2-pentanol can serve as a critical comparator compound in structure-activity relationship (SAR) studies. Investigating its specific interaction profile with MAO enzymes and other neurological targets would help elucidate the precise pharmacophore requirements and stereochemical preferences of these therapeutically relevant proteins.

Application
Selection Property
Validation Focus
Asymmetric synthesis
Stereochemical purity
Enantiomeric excess and chiral identity
SAR and target profiling
Isomer-specific enzyme inhibition
MAO selectivity and inhibition endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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